molecular formula C20H18N4O8S3 B2649519 4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 325720-34-1

4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No. B2649519
CAS RN: 325720-34-1
M. Wt: 538.56
InChI Key: GAUZZJRRBZGXOU-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, also known as MNTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNTB is a small molecule inhibitor that has shown promise in inhibiting the activity of certain enzymes and proteins that play a role in various diseases.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards the synthesis and characterization of various sulfonamide derivatives, including those with morpholine moieties. These compounds are explored for their pharmacological properties, structural relationships, and potential as therapeutic agents. For instance, studies have described the synthesis of novel sulfonamide derivatives with potential antihypertensive, diuretic, and antidiabetic activities, showcasing the chemical versatility and the importance of structural modifications to achieve desired biological effects (Rahman et al., 2014).

Antimicrobial and Antifungal Applications

Sulfonamide derivatives have been evaluated for their antimicrobial and antifungal activities. These studies often involve the synthesis of new compounds followed by biological screening to identify those with potent activity against various bacterial and fungal strains. For example, research on the synthesis and antimicrobial activity of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an important intermediate in the synthesis of antibiotics, demonstrates the potential of these compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).

Anticancer Research

The development of sulfonamide derivatives for anticancer research is a significant area of study, with compounds being screened for their ability to inhibit cancer cell proliferation and induce apoptosis. The synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides and their evaluation for anticancer activity underscores the ongoing search for new therapeutic agents (Horishny et al., 2020).

Molecular Docking and Design

The use of molecular docking studies in the design of sulfonamide derivatives highlights the integration of computational methods in drug discovery. These studies aim to predict the binding affinities of compounds to specific biological targets, providing insights into the molecular interactions that govern biological activity. The research on sulfonamides as inhibitors of carbonic anhydrases exemplifies the application of molecular docking in the rational design of inhibitors with potential therapeutic applications (Supuran et al., 2013).

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O8S3/c25-19(14-1-5-17(6-2-14)35(30,31)23-9-11-32-12-10-23)22-20-21-13-18(33-20)34(28,29)16-7-3-15(4-8-16)24(26)27/h1-8,13H,9-12H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUZZJRRBZGXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholinosulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

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